molecular formula C21H18F2N2O B10758427 4'-[(1r)-1-Amino-2-(2,5-Difluorophenyl)ethyl]biphenyl-3-Carboxamide

4'-[(1r)-1-Amino-2-(2,5-Difluorophenyl)ethyl]biphenyl-3-Carboxamide

Cat. No.: B10758427
M. Wt: 352.4 g/mol
InChI Key: JYKFWUXBFJJDTP-HXUWFJFHSA-N
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Description

4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a carboxamide group attached to a biphenyl structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated benzene derivative.

    Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using a difluorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as hydroxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in a polar aprotic solvent.

Major Products

    Oxidation: Formation of a nitro derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of a substituted biphenyl derivative.

Scientific Research Applications

4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide involves its interaction with specific molecular targets. One known target is dipeptidyl peptidase 4, an enzyme involved in glucose metabolism . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating glucose levels in the body.

Comparison with Similar Compounds

Similar Compounds

  • 4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxylic acid
  • 4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-methanol

Uniqueness

4’-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]biphenyl-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and carboxamide groups enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H18F2N2O

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]phenyl]benzamide

InChI

InChI=1S/C21H18F2N2O/c22-18-8-9-19(23)17(11-18)12-20(24)14-6-4-13(5-7-14)15-2-1-3-16(10-15)21(25)26/h1-11,20H,12,24H2,(H2,25,26)/t20-/m1/s1

InChI Key

JYKFWUXBFJJDTP-HXUWFJFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)[C@@H](CC3=C(C=CC(=C3)F)F)N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)C(CC3=C(C=CC(=C3)F)F)N

Origin of Product

United States

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